(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone .
Scientific Research Applications
(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the amino acid moiety.
Amino acids: Compounds with similar amino acid backbones but different side chains.
Uniqueness
The uniqueness of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride lies in its combination of a tetrahydrofuran ring with an amino acid backbone, providing unique structural and functional properties that are not found in simpler compounds .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5?,6-;/m0./s1 |
InChI Key |
JNCOHYQEBRIXAK-PQAGPIFVSA-N |
Isomeric SMILES |
C1COCC1C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1COCC1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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